molecular formula C22H24N2O4S2 B2618447 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898452-08-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2618447
CAS RN: 898452-08-9
M. Wt: 444.56
InChI Key: LETHIHQHJSVABE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, also known as CTK7A, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Mechanism Of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can destabilize these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of a protein called glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes, including cell proliferation and differentiation. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is that it has been shown to be effective against various types of cancer cells, which makes it a potentially useful tool for studying the molecular mechanisms of cancer. However, one limitation of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective HSP90 inhibitors, which could have even greater anti-cancer effects. Another area of interest is the investigation of the role of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide in other cellular processes, such as autophagy and DNA damage response. Finally, the potential use of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide in combination with other anti-cancer agents is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with indole and thiophene derivatives, followed by the addition of an amine group. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-27-17-9-10-20(28-2)22(14-17)30(25,26)23-15-19(21-8-5-13-29-21)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHIHQHJSVABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

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